molecular formula C7H12O B1261706 2,2,3,4-Tetramethyloxetene

2,2,3,4-Tetramethyloxetene

Cat. No.: B1261706
M. Wt: 112.17 g/mol
InChI Key: ZDZUJEFODBVQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Instead, the available data pertains to 2,2,3,4-Tetramethylpentane (CAS: 1186-53-4), a branched alkane. This discrepancy is addressed by focusing on the structurally related tetramethyl-substituted alkanes documented in the evidence.

2,2,3,4-Tetramethylpentane is a branched hydrocarbon with the molecular formula C₉H₂₀ . It is listed among petroleum-derived compounds (e.g., Stoddard solvents, toluene) in industrial manuals, suggesting its use in fuel additives or solvents .

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2,2,3,4-tetramethyloxete

InChI

InChI=1S/C7H12O/c1-5-6(2)8-7(5,3)4/h1-4H3

InChI Key

ZDZUJEFODBVQAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC1(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Tetramethyl-Substituted Alkanes

The evidence highlights three tetramethylated alkanes for comparison:

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties/Applications
2,2,3,4-Tetramethylpentane C₉H₂₀ 128.26 g/mol 1186-53-4 - Fungal growth inhibition .
- Industrial solvent potential .
2,2,3,5-Tetramethylhexane C₁₀H₂₂ 142.29 g/mol 52897-09-3 - Structural isomerism impacts boiling point/reactivity.
- Limited application data; likely used in organic synthesis .
2,2,3,4-Tetramethyloctane C₁₂H₂₆ 170.34 g/mol Not specified - Longer carbon chain increases hydrophobicity.
- Potential high-boiling solvent .

Structural and Functional Insights:

Branching Effects :

  • 2,2,3,4-Tetramethylpentane has a compact structure with four methyl groups on a 5-carbon chain, enhancing volatility compared to longer-chain analogs. This property aligns with its detection in bacterial VOCs .
  • 2,2,3,5-Tetramethylhexane and 2,2,3,4-Tetramethyloctane exhibit increased molecular weight and chain length, which elevate boiling points and reduce volatility. These traits make them suitable for high-temperature industrial processes .

Biological Activity :
Only 2,2,3,4-Tetramethylpentane demonstrates documented bioactivity, likely due to its volatility enabling airborne antifungal action . Longer-chain analogs (e.g., tetramethyloctane) lack evidence of biological roles, possibly due to lower vapor pressure.

Industrial Relevance :

  • 2,2,3,4-Tetramethylpentane is associated with petroleum ether and Stoddard solvents, suggesting use in degreasing or fuel blending .
  • 2,2,3,4-Tetramethyloctane ’s extended chain may suit lubricant formulations or polymer processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,4-Tetramethyloxetene
Reactant of Route 2
2,2,3,4-Tetramethyloxetene

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